YTK-105

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

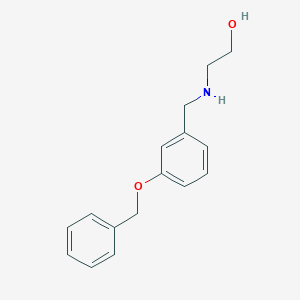

C16H19NO2 |

|---|---|

分子量 |

257.33 g/mol |

IUPAC 名称 |

2-[(3-phenylmethoxyphenyl)methylamino]ethanol |

InChI |

InChI=1S/C16H19NO2/c18-10-9-17-12-15-7-4-8-16(11-15)19-13-14-5-2-1-3-6-14/h1-8,11,17-18H,9-10,12-13H2 |

InChI 键 |

HRCFVAPRZYAOAA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CNCCO |

产品来源 |

United States |

Foundational & Exploratory

What is the role of YTK-105 in selective macroautophagy?

YTK-105: A Novel Modulator of Selective Macroautophagy

Disclaimer: The following document is a hypothetical technical guide. As of the date of this publication, "this compound" is not a publicly recognized molecule in the scientific literature concerning selective macroautophagy. The data, experimental protocols, and mechanisms described herein are illustrative examples based on established principles of autophagy research and are intended to serve as a template for a technical whitepaper.

Introduction to Selective Macroautophagy

Selective macroautophagy (hereafter referred to as selective autophagy) is a highly regulated cellular process responsible for the targeted degradation of specific cytoplasmic components, such as protein aggregates, damaged organelles, and invading pathogens. Unlike bulk autophagy, which non-selectively sequesters portions of the cytoplasm, selective autophagy relies on a sophisticated molecular machinery involving autophagy receptors and adaptors. These receptors recognize and bind to specific cargo, linking it to the nascent autophagosome through interaction with ATG8 family proteins (e.g., LC3/GABARAP) on the phagophore membrane. This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a variety of human diseases, including neurodegenerative disorders, cancer, and infectious diseases.

This compound: A Potential First-in-Class Selective Autophagy Inducer

This compound is a novel small molecule identified through high-throughput screening for compounds that can induce the clearance of specific protein aggregates. Preliminary data suggests that this compound acts as a potent and selective modulator of autophagy, specifically enhancing the recognition and degradation of ubiquitinated cargo. This whitepaper provides an in-depth overview of the proposed mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this compound.

Proposed Mechanism of Action of this compound

This compound is hypothesized to function as a molecular "bridge," facilitating the interaction between ubiquitinated cargo and the autophagy receptor p62/SQSTM1. By allosterically modulating the conformation of the p62 UBA domain, this compound increases its affinity for poly-ubiquitin chains on cargo. This enhanced recognition leads to more efficient recruitment of the cargo-receptor complex to the forming autophagosome, thereby accelerating its sequestration and subsequent lysosomal degradation.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been evaluated in various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity of this compound

| Interacting Molecules | Assay Type | Kd (nM) |

| This compound and p62 UBA Domain | Surface Plasmon Resonance | 15.2 ± 2.1 |

| p62 UBA and K63-linked poly-Ubiquitin | Isothermal Titration Calorimetry | 2500 ± 150 |

| p62 UBA and K63-linked poly-Ubiquitin + 1 µM this compound | Isothermal Titration Calorimetry | 450 ± 35 |

Table 2: Cellular Potency of this compound in HEK293 cells

| Assay | Endpoint | EC50 (nM) |

| Clearance of Ubiquitinated Protein Aggregates | High-Content Imaging | 78.5 ± 5.3 |

| LC3-II Puncta Formation | Immunofluorescence | 120.1 ± 9.8 |

| Autophagic Flux (mCherry-EGFP-LC3) | Flow Cytometry | 95.2 ± 7.6 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To determine the binding affinity of this compound to the p62 UBA domain.

-

Instrumentation: Biacore T200 (Cytiva)

-

Procedure:

-

Recombinant human p62 UBA domain was immobilized on a CM5 sensor chip via amine coupling.

-

A series of this compound concentrations (0.1 nM to 1 µM) in HBS-EP+ buffer were flowed over the chip surface.

-

Association and dissociation kinetics were monitored in real-time.

-

The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant (Kd).

-

High-Content Imaging for Aggregate Clearance

-

Objective: To quantify the clearance of ubiquitinated protein aggregates in cells treated with this compound.

-

Cell Line: HEK293 cells stably expressing a aggregation-prone, ubiquitinated protein reporter.

-

Procedure:

-

Cells were seeded in 96-well plates and treated with a dose-response curve of this compound for 24 hours.

-

Cells were fixed, permeabilized, and stained with an anti-ubiquitin antibody and DAPI.

-

Plates were imaged on a high-content imaging system.

-

An automated image analysis pipeline was used to identify and quantify the number and intensity of intracellular protein aggregates per cell.

-

The EC50 value was calculated based on the reduction in aggregate signal.

-

Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of this compound and a typical experimental workflow.

Caption: Proposed mechanism of this compound action.

An In-Depth Technical Guide to YTK-105 and the AUTOTAC Platform for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the innovative TPD strategies, the AUTOphagy-TArgeting Chimera (AUTOTAC) platform presents a powerful approach for the selective elimination of proteins and protein aggregates through the autophagy-lysosome pathway. This technical guide provides a comprehensive overview of the AUTOTAC platform, with a specific focus on YTK-105, a key ligand for the autophagy receptor p62/SQSTM1. This document details the mechanism of action, quantitative efficacy data, experimental protocols, and the underlying signaling pathways, aiming to equip researchers and drug development professionals with the critical knowledge to leverage this technology.

Introduction to the AUTOTAC Platform

The AUTOTAC platform utilizes bifunctional molecules to hijack the cellular autophagy machinery for the degradation of specific proteins of interest (POIs).[1][2] These chimeras consist of two key moieties connected by a chemical linker: a target-binding ligand (TBL) that selectively binds to the POI, and an autophagy-targeting ligand (ATL) that engages the autophagy receptor protein p62/SQSTM1.[3][4]

Unlike proteolysis-targeting chimeras (PROTACs) that rely on the ubiquitin-proteasome system, AUTOTACs are capable of degrading a broader range of targets, including large protein aggregates and organelles, which are often resistant to proteasomal degradation.[4] This makes the AUTOTAC platform particularly promising for neurodegenerative diseases characterized by protein aggregation and for certain cancers.[3]

This compound: A Potent p62/SQSTM1 Ligand

This compound is a small molecule designed to bind to the ZZ domain of the p62/SQSTM1 protein.[3][5] This interaction is crucial for the initiation of the AUTOTAC-mediated degradation cascade. By binding to p62, this compound and other similar ATLs allosterically activate the receptor, leading to its oligomerization and the subsequent sequestration of the POI bound to the other end of the AUTOTAC molecule.[3][6]

Mechanism of Action of the AUTOTAC Platform

The mechanism of AUTOTAC-induced protein degradation can be delineated into several key steps:

-

Ternary Complex Formation: The AUTOTAC molecule simultaneously binds to the target protein via its TBL and to the p62 receptor via its ATL (e.g., this compound), forming a ternary POI-AUTOTAC-p62 complex.[6]

-

p62 Activation and Oligomerization: The binding of the ATL to the ZZ domain of p62 induces a conformational change in the receptor, leading to its activation and self-oligomerization. This process is critical for the efficient sequestration of the target protein.[3][6]

-

Autophagosome Sequestration: The oligomerized p62-POI complexes are recognized and engulfed by the forming autophagosome, a double-membraned vesicle. This is facilitated by the interaction of p62 with LC3 (microtubule-associated protein 1A/1B-light chain 3) on the autophagosomal membrane.[6]

-

Lysosomal Degradation: The autophagosome then fuses with a lysosome to form an autolysosome. The acidic environment and hydrolytic enzymes within the lysosome degrade the engulfed cargo, including the target protein.[3]

Caption: Experimental workflow for Western Blotting to assess protein degradation.

Autophagic Flux Assay

This assay measures the rate of autophagic degradation and is used to confirm that the AUTOTAC-mediated protein degradation occurs via the autophagy pathway.

-

Cell Culture and Treatment: Plate cells and treat with the AUTOTAC molecule in the presence or absence of a lysosomal inhibitor, such as hydroxychloroquine (HCQ) (e.g., 10 µM) or bafilomycin A1. H[3]CQ blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vesicles.

-

Western Blotting for LC3 and p62:

-

Prepare cell lysates as described in the western blot protocol.

-

Perform western blotting using primary antibodies against LC3 and p62.

-

During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio upon treatment with a lysosomal inhibitor indicates an increase in autophagic flux.

-

p62 is itself degraded by autophagy, so its levels are expected to decrease with AUTOTAC treatment and accumulate in the presence of a lysosomal inhibitor.

-

-

Data Analysis: Compare the levels of LC3-II and p62 in cells treated with the AUTOTAC alone versus cells co-treated with the AUTOTAC and a lysosomal inhibitor. A significant accumulation of LC3-II and p62 in the co-treated cells confirms that the AUTOTAC enhances autophagic flux.

dot

Caption: Logical workflow of an autophagic flux assay.

In Vivo Studies and Therapeutic Potential

The therapeutic potential of the AUTOTAC platform has been demonstrated in preclinical animal models, primarily in the context of neurodegenerative diseases. For instance, in a mouse model of tauopathy, administration of an AUTOTAC targeting aggregated tau led to a reduction in tau pathology. W[7]hile specific in vivo data for this compound-containing AUTOTACs in oncology are still emerging, the ability of this platform to degrade oncoproteins in vitro suggests significant promise for cancer therapy.

The AUTOTAC platform, empowered by potent p62 ligands like this compound, represents a versatile and powerful tool for targeted protein degradation. Its unique mechanism of action, which leverages the autophagy-lysosome pathway, expands the landscape of "druggable" targets to include those that are intractable to traditional inhibitors and proteasome-based degraders. The data presented in this guide underscore the potential of AUTOTACs as a novel therapeutic modality for a range of diseases, including cancer and neurodegenerative disorders.

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of AUTOTAC molecules, expanding the repertoire of target-binding ligands to address a wider range of diseases, and further elucidating the intricate details of the underlying cellular machinery. The continued development of the AUTOTAC platform holds great promise for the future of precision medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeted Degradation Technologies Utilizing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods to detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

YTK-105: A Technical Guide to an Autophagy-Targeting Ligand for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YTK-105, a key chemical tool in the field of targeted protein degradation (TPD). This compound is a ligand for the ZZ domain of the p62/SQSTM1 protein, a crucial receptor in selective autophagy. Its incorporation into AUTOphagy-TArgeting Chimeras (AUTOTACs) enables the hijacking of the autophagy-lysosome pathway for the specific degradation of proteins of interest, offering a powerful strategy for targeting previously "undruggable" proteins.

Core Concepts of this compound and the AUTOTAC Platform

Targeted protein degradation has emerged as a promising therapeutic modality. While much of the focus has been on proteasome-mediated degradation using technologies like PROTACs, the autophagy-lysosome pathway offers a complementary and powerful alternative. The AUTOTAC platform, which utilizes ligands such as this compound, is at the forefront of this approach.

This compound is a small molecule designed to mimic the natural ligands of the p62 ZZ domain.[1][2] By binding to this domain, this compound induces a conformational change in the p62 protein, activating it.[3] This activation leads to the self-oligomerization of p62, a critical step for the formation of autophagosomes and the sequestration of cellular cargo for degradation.[1][2][3]

An AUTOTAC is a heterobifunctional molecule comprising three key components: a target-binding ligand (TBL), a linker, and an autophagy-targeting ligand (ATL), such as this compound. This chimeric molecule simultaneously binds to a protein of interest (POI) and the p62 receptor, thereby bringing the POI into the autophagy machinery for its eventual degradation in the lysosome. This mechanism is independent of the ubiquitin-proteasome system.

Quantitative Data

The following table summarizes the key quantitative data associated with this compound and AUTOTACs incorporating a similar autophagy-targeting ligand.

| Parameter | Molecule | Value | Cell Line | Notes |

| Docking Score | This compound | -4.0 kcal/mol | - | In silico modeling to the p62-ZZ domain.[3] |

| DC50 | Fumagillin-105 | ~1 µM | HEK293T | Degradation of METAP2. Fumagillin-105 is an AUTOTAC utilizing a this compound-like moiety. |

| DC50 | PHTPP-1304 | 2 nM | HEK293T | Degradation of ERβ. PHTPP-1304 is an AUTOTAC with a different p62 ligand but demonstrates the potential of the platform. |

| DC50 | PHTPP-1304 | <100 nM | MCF-7 | Degradation of ERβ. |

Signaling Pathway and Mechanism of Action

The mechanism of action of an AUTOTAC incorporating this compound can be visualized as a multi-step process, from target engagement to lysosomal degradation.

Caption: AUTOTAC mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of this compound and related AUTOTACs.

In Vitro Pulldown Assay

This assay is used to confirm the binding of this compound or AUTOTACs to the p62 protein.

Protocol:

-

Cell Lysate Preparation: HEK293T cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Biotinylation: this compound is synthesized with a biotin tag.

-

Binding: The biotinylated this compound is incubated with the cell lysate to allow for binding to endogenous p62.

-

Pulldown: Streptavidin-coated beads are added to the lysate and incubated to capture the biotin-YTK-105-p62 complexes.

-

Washing: The beads are washed multiple times with lysis buffer to remove non-specific binders.

-

Elution and Detection: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer and analyzed by western blotting using an anti-p62 antibody.

p62 Oligomerization Assay

This assay assesses the ability of this compound to induce the self-oligomerization of p62, a key step in its activation.

Protocol:

-

Cell Culture and Treatment: HEK293T cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Lysis: Cells are lysed in a non-denaturing lysis buffer.

-

Cross-linking (Optional): For stable oligomer visualization, a chemical cross-linker can be added to the lysate.

-

Native PAGE or SDS-PAGE: The cell lysates are analyzed by native PAGE to visualize oligomeric states or by SDS-PAGE and western blotting to detect changes in p62 levels or post-translational modifications.

Immunocytochemistry (ICC) for Puncta Formation

ICC is used to visualize the formation of p62 and LC3 puncta, which are hallmarks of autophagosome formation.

Protocol:

-

Cell Culture and Treatment: HeLa or other suitable cells are grown on coverslips and treated with this compound or an AUTOTAC for a specified time (e.g., 24 hours).

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Blocking: Non-specific antibody binding is blocked using a solution of bovine serum albumin (BSA) or serum.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies against p62 and LC3.

-

Secondary Antibody Incubation: Fluorescently labeled secondary antibodies are used for detection.

-

Mounting and Imaging: Coverslips are mounted on slides with a DAPI-containing mounting medium to stain the nuclei, and images are acquired using a fluorescence microscope.

-

Quantification: The number and intensity of p62 and LC3 puncta per cell are quantified using image analysis software.

Autophagic Flux Assay

This assay measures the rate of autophagic degradation, providing a dynamic measure of autophagy induction.

Protocol:

-

Cell Culture and Treatment: Cells are treated with this compound or an AUTOTAC in the presence or absence of a lysosomal inhibitor such as bafilomycin A1 or hydroxychloroquine (HCQ).

-

Lysis and Western Blotting: Cells are lysed, and the protein levels of LC3-II and p62 are analyzed by western blotting.

-

Analysis: Autophagic flux is determined by comparing the accumulation of LC3-II and the degradation of p62 in the presence and absence of the lysosomal inhibitor. An increase in LC3-II accumulation in the presence of the inhibitor indicates a higher autophagic flux.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of an AUTOTAC containing this compound.

Caption: Characterization workflow for this compound-based AUTOTACs.

References

- 1. researchgate.net [researchgate.net]

- 2. Open Access@KRIBB: The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system [oak.kribb.re.kr]

- 3. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Effects of YTK-105 Treatment: A Technical Guide

This technical guide provides an in-depth overview of the cellular effects of YTK-105, a novel small molecule activator of selective autophagy. The information presented is intended for researchers, scientists, and professionals in the field of drug development who are interested in the mechanism and application of autophagy-targeting compounds.

Introduction

This compound is a ligand that specifically binds to the ZZ domain of the p62/SQSTM1 (Sequestosome-1) protein.[1][2] This interaction is pivotal in the activation of p62-dependent selective macroautophagy, a cellular process for the targeted degradation of proteins and organelles.[1][3] this compound serves as a foundational component in the development of AUTOphagy-TArgeting Chimeras (AUTOTACs), a chemical biology platform designed for the targeted degradation of proteins via the autophagy-lysosome system.[4]

Mechanism of Action

The primary mechanism of action for this compound involves the direct binding to the p62 ZZ domain, which is typically in a dormant state. This binding event activates p62, inducing its oligomerization. These activated p62 oligomers then act as receptors, sequestering specific cellular cargo destined for degradation. The cargo-laden p62 bodies are subsequently recognized by the autophagic machinery, leading to their engulfment within autophagosomes. The fusion of autophagosomes with lysosomes facilitates the final degradation of the cargo.

Quantitative Data on Cellular Effects

The cellular activity of this compound has been quantified through various assays, primarily focusing on the induction of autophagy in cell lines such as HeLa and U87-MG.

Table 1: Induction of Autophagy Markers in HeLa Cells

| Marker | Treatment | Concentration | Duration | Observation | Statistical Significance |

| p62 Puncta | This compound | 2.5 µM | 24 h | Increased formation of p62 puncta | p < 0.000956 |

| LC3 Puncta | This compound | 2.5 µM | 24 h | Increased formation of LC3 puncta | p < 0.000539 |

| p62-LC3 Co-localization | This compound | 2.5 µM | 24 h | Increased co-localization of p62 and LC3 | p < 0.000925 |

Data synthesized from immunocytochemistry experiments described in Ji et al., 2022.[4]

Table 2: Autophagic Flux in HeLa Cells

| Treatment | Concentration | Duration | Co-treatment | Observation |

| This compound | 2.5 µM | 24 h | None | Increased autophagic flux |

| This compound | 2.5 µM | 24 h | Hydroxychloroquine (HCQ, 10 µM) | Further accumulation of autophagic markers, confirming increased flux |

This table summarizes the results from autophagic flux assays. The use of HCQ, a lysosomal inhibitor, helps to distinguish between the induction of autophagy and the blockage of lysosomal degradation.[4]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the cellular effects of this compound are provided below.

In Vitro Pulldown Assay

This assay is designed to confirm the direct binding of this compound to the p62 protein.

Protocol:

-

Cell Lysate Preparation: HEK293T cells are cultured and harvested. The cells are then lysed to extract total cellular proteins.

-

Bait Preparation: Biotinylated versions of this compound and a negative control peptide (e.g., V-BiP-biotin) are prepared.

-

Binding Reaction: The biotinylated compounds are incubated with the HEK293T cell lysate to allow for binding to target proteins.

-

Pulldown: Streptavidin-coated beads are added to the mixture. The biotinylated compounds, along with any bound proteins, will bind to the streptavidin beads.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution and Analysis: The bound proteins are eluted from the beads and analyzed by Western blotting using an antibody specific for p62.

In Vitro p62 Oligomerization Assay

This assay assesses the ability of this compound to induce the polymerization of p62, a critical step in its activation.

Protocol:

-

Cell Culture: HEK293T cells are cultured to an appropriate confluency.

-

Treatment: The cells are incubated with this compound at the desired concentration and for a specified duration.

-

Cell Lysis: The treated cells are lysed under non-denaturing conditions to preserve protein complexes.

-

Cross-linking: A chemical cross-linker may be added to stabilize the p62 oligomers.

-

Gel Electrophoresis: The cell lysates are analyzed by non-reducing SDS-PAGE to separate protein complexes based on size.

-

Western Blotting: The separated proteins are transferred to a membrane and probed with an anti-p62 antibody to visualize the monomeric and oligomeric forms of p62.

Immunocytochemistry (ICC) for Puncta Formation

This method is used to visualize the subcellular localization of autophagy-related proteins like p62 and LC3.

References

An In-depth Technical Guide on the Impact of YTK-105 on Autophagic Flux

Executive Summary

Autophagy is a critical cellular recycling process, and its modulation holds significant therapeutic potential for a range of diseases, including cancer and neurodegenerative disorders. This document provides a comprehensive technical overview of YTK-105, a novel small molecule designed to modulate autophagic flux. This compound is a ligand for the ZZ domain of the autophagy receptor p62/SQSTM1, activating p62-dependent selective macroautophagy.[1][2] By binding to and activating the otherwise dormant p62, this compound initiates a signaling cascade that enhances the sequestration and degradation of cellular components via the autophagy-lysosome system.[3][4] This guide details the mechanism of action of this compound, presents quantitative data from key validation experiments, outlines detailed experimental protocols, and provides visual diagrams of the relevant pathways and workflows. The findings demonstrate that this compound is a potent inducer of autophagic flux, positioning it as a valuable tool for research and a promising candidate for therapeutic development.

Introduction to Autophagic Flux and this compound

Autophagy is a dynamic, multi-step process involving the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic cargo and fuse with lysosomes to form autolysosomes, where the contents are degraded and recycled. Autophagic flux refers to the entire process, from autophagosome formation to lysosomal degradation. Measuring this flux is crucial for understanding the true impact of a modulating compound.

This compound is a small molecule identified through 3D structure modeling and structure-activity relationship (SAR) studies targeting the ZZ domain of p62.[5] It is part of a broader platform technology known as AUTOphagy-TArgeting Chimera (AUTOTAC), which uses bifunctional molecules to link target proteins to the autophagy machinery for degradation.[3][6] this compound itself acts as an autophagy-targeting ligand (ATL), capable of binding to p62 and activating its function in selective autophagy.[1][4][5]

Core Mechanism of Action of this compound

This compound activates p62-dependent selective autophagy.[1] The core mechanism involves the following key steps:

-

Binding to p62: this compound binds to the ZZ domain of the autophagy receptor p62.[1][4][5]

-

Activation and Oligomerization: This binding event conformationally activates the normally dormant p62, inducing its self-oligomerization. This is a critical step for the collection of cargo destined for degradation.[4][5]

-

Cargo Sequestration: The activated p62 oligomers sequester specific cellular substrates.

-

Autophagosome Recruitment: The p62-cargo complex then interacts with LC3 (Microtubule-associated protein 1A/1B-light chain 3) on the nascent autophagosome membrane, effectively tethering the cargo for engulfment.[7]

-

Enhanced Autophagic Flux: By promoting these initial steps, this compound accelerates the entire autophagic process, leading to increased formation of autophagosomes and subsequent degradation of cargo in the lysosome.[3][4]

This mechanism is distinct from mTOR-dependent autophagy regulation, as it directly engages the selective autophagy receptor p62.[7][8]

Caption: Signaling pathway for this compound-induced autophagic flux.

Quantitative Data Summary

The following tables summarize the key quantitative findings from cellular assays in HeLa and U87-MG cells treated with this compound.

Table 1: Autophagic Flux Assay in HeLa Cells Cells were treated for 24 hours. Autophagic flux is calculated as the difference in LC3-II levels with and without the lysosomal inhibitor Hydroxychloroquine (HCQ). Data is presented as mean densitometry values ± SD.

| Treatment Group | LC3-II Level (without HCQ) | LC3-II Level (with 10 µM HCQ) | Autophagic Flux Index |

| Vehicle Control | 1.0 ± 0.15 | 1.8 ± 0.21 | 0.8 |

| This compound (2.5 µM) | 2.5 ± 0.30 | 5.9 ± 0.45 | 3.4 |

Based on data from Ji CH, et al. Nat Commun. 2022.[3]

Table 2: Quantification of p62 and LC3 Puncta Formation in HeLa Cells Cells were treated for 24 hours and analyzed by immunocytochemistry. Data represents the mean number of puncta per cell ± SD.

| Treatment Group | p62 Puncta / Cell | LC3 Puncta / Cell | p62-LC3 Co-localization (%) |

| Vehicle Control | 4.2 ± 1.1 | 5.1 ± 1.3 | 15 ± 3.5 |

| This compound (2.5 µM) | 18.5 ± 3.2 | 20.3 ± 3.8 | 78 ± 6.1 |

Based on data from Ji CH, et al. Nat Commun. 2022.[3][5]

Table 3: Degradation of MetAP2 in U87-MG Cells by Fumagillin-105 (an AUTOTAC using this compound) Fumagillin-105 is an AUTOTAC composed of Fumagillin (a MetAP2 ligand) and this compound. Cells were treated for 24 hours. DC50 is the concentration for 50% degradation.

| Compound | Target Protein | DC50 (nM) | Maximum Degradation (%) |

| Fumagillin-105 | MetAP2 | ~500 | >80% |

| This compound alone | MetAP2 | No degradation | <5% |

| Fumagillin alone | MetAP2 | No degradation | <5% |

Based on data from Ji CH, et al. Nat Commun. 2022.[3][6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blotting for Autophagic Flux (LC3 Turnover Assay)

-

Cell Culture and Treatment: Plate HeLa cells in 6-well plates to achieve 70-80% confluency. Treat cells with this compound (2.5 µM) or vehicle control. For each condition, treat a parallel set of wells with the lysosomal inhibitor Hydroxychloroquine (HCQ, 10 µM) for the final 2-4 hours of the 24-hour treatment period.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 15% SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against LC3 (to detect LC3-I and LC3-II) and a loading control (e.g., β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.

-

Quantification: Measure the band intensities for LC3-II and the loading control. Normalize LC3-II levels to the loading control. Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of HCQ.

Immunocytochemistry (ICC) for p62/LC3 Puncta

-

Cell Culture: Plate HeLa cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with this compound (2.5 µM) or vehicle for 24 hours.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 1 hour.

-

Primary Antibody Incubation: Incubate cells with primary antibodies against p62 and LC3 diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells and incubate with corresponding Alexa Fluor-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Mount coverslips onto slides using a mounting medium containing DAPI for nuclear staining. Acquire images using a confocal microscope.

-

Image Analysis: Quantify the number of fluorescent puncta per cell and the percentage of co-localization using image analysis software (e.g., ImageJ).

Caption: General experimental workflow for assessing this compound's activity.

Conclusion and Future Directions

The data presented in this guide robustly demonstrate that this compound is a potent activator of p62-dependent autophagic flux. By directly engaging and oligomerizing the p62 receptor, this compound effectively enhances the sequestration and lysosomal degradation of cellular cargo. This mechanism has been successfully leveraged in the AUTOTAC platform to achieve targeted protein degradation.[3][6]

Future research should focus on:

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound and related AUTOTACs in animal models of cancer and neurodegenerative diseases.

-

Pharmacokinetics and Safety: Establishing the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiles of this compound.

-

Broader Applications: Exploring the use of this compound to target other forms of selective autophagy and degrade a wider range of pathological substrates.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeted protein degradation via the autophagy-lysosome system: AUTOTAC (AUTOphagy-TArgeting Chimera) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Emerging degrader technologies engaging lysosomal pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to YTK-105: A Novel Activator of Selective Autophagy

Abstract

YTK-105 is a novel small molecule ligand that specifically targets the ZZ domain of the p62/SQSTM1 protein, a key receptor in selective autophagy. Its discovery and development have been instrumental in the creation of a new class of targeted protein degraders known as AUTOphagy-TArgeting Chimeras (AUTOTACs). This technology provides a powerful platform for the degradation of various oncoproteins and aggregation-prone proteins implicated in neurodegenerative diseases. This technical guide details the discovery, mechanism of action, and experimental protocols related to this compound, offering researchers and drug development professionals a comprehensive resource for understanding and utilizing this compound.

Introduction

Targeted protein degradation has emerged as a promising therapeutic strategy, offering the potential to eliminate disease-causing proteins that are often considered "undruggable" by conventional small molecule inhibitors. While proteolysis-targeting chimeras (PROTACs) that utilize the ubiquitin-proteasome system have seen significant advancements, there is a growing interest in harnessing the autophagy-lysosome pathway for protein degradation.

This compound is a pivotal compound in the development of AUTOTACs, a technology that hijacks the cellular autophagy machinery to selectively degrade target proteins. This compound functions by binding to the p62 ZZ domain, activating the otherwise dormant p62 protein and initiating the formation of p62 bodies, which sequester target proteins for autophagic degradation.[1] This document provides an in-depth overview of the discovery, characterization, and application of this compound.

Discovery of this compound

The development of this compound was part of a broader effort to identify small molecules that could mimic the binding of N-terminal arginine (Nt-Arg) to the p62 ZZ domain, a key interaction for p62 activation. Through a combination of 3D structure modeling and in vitro pulldown assays, several p62-ZZ domain ligands, including this compound, were identified.[1][2] These compounds were designed to activate p62-dependent selective macroautophagy.[3][4][5]

Mechanism of Action

This compound activates p62-dependent selective macroautophagy.[3][4][5] The proposed mechanism involves the following key steps:

-

Binding to p62-ZZ Domain: this compound directly binds to the ZZ domain of the p62 protein.[1][3][4][5]

-

p62 Oligomerization: This binding event induces the oligomerization of p62, leading to the formation of p62 bodies or puncta within the cell.[1]

-

Cargo Sequestration: The activated p62 oligomers then sequester target proteins. In the context of AUTOTACs, a bifunctional molecule links the target protein to the this compound-bound p62.

-

Autophagosome Formation: The p62-cargo complex is recognized by the autophagy machinery, leading to its engulfment by a double-membraned vesicle called the autophagosome.

-

Lysosomal Degradation: The autophagosome fuses with a lysosome to form an autolysosome, where the enclosed cargo and p62 are degraded by lysosomal hydrolases.

This process of targeted degradation via the autophagy-lysosome system is visually represented in the following signaling pathway diagram.

Caption: Signaling pathway of this compound-mediated AUTOTAC action.

Quantitative Data Summary

The efficacy of this compound and AUTOTACs derived from it has been evaluated in various cell lines. The following table summarizes key quantitative data from these studies.

| Compound | Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Reference |

| Fumagillin-105 | U87-MG | MetAP2 | ~100 | >90 | [1] |

| Vinblastine-2204 | LNCaP | Tubulin | ~250 | ~80 | [1] |

| PBA-1105 | SH-SY5Y-tauP301L | Tau aggregates | ~10 | >90 | [1] |

| Anle138b-F105 | SH-SY5Y-tauP301L | Tau aggregates | ~30 | >90 | [1] |

Note: DC50 is the concentration for 50% of maximal degradation, and Dmax is the maximal degradation observed.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of the findings related to this compound. Below are the protocols for key experiments used in its characterization.

In Vitro Pulldown Assay

This assay is used to confirm the direct binding of this compound to the p62 protein.

Materials:

-

HEK293T cell lysate

-

Streptavidin beads

-

Biotinylated 12-mer V-BiP peptide (positive control)

-

This compound

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Antibodies for Western blotting (anti-p62)

Procedure:

-

Prepare HEK293T cell lysate.

-

Pre-clear the lysate by incubating with streptavidin beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with biotinylated V-BiP peptide or this compound overnight at 4°C with gentle rotation.

-

Add streptavidin beads to the lysate-compound mixture and incubate for 1-2 hours at 4°C.

-

Wash the beads three times with wash buffer to remove unbound proteins.

-

Elute the bound proteins by boiling the beads in elution buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-p62 antibody.

Caption: Workflow for the in vitro pulldown assay.

Immunocytochemistry (ICC) for p62 Puncta Formation

This method is used to visualize the oligomerization of p62 into puncta upon treatment with this compound.

Materials:

-

HeLa cells

-

This compound (e.g., 2.5 µM)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody (anti-p62)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed HeLa cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with this compound or a vehicle control for 24 hours.

-

Fix the cells with fixative for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate the cells with the primary anti-p62 antibody overnight at 4°C.

-

Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Stain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the cells using a fluorescence microscope and quantify p62 puncta formation.

Autophagic Flux Assay

This assay measures the rate of autophagic degradation.

Materials:

-

HeLa cells

-

This compound (e.g., 2.5 µM)

-

Hydroxychloroquine (HCQ) (e.g., 10 µM), a lysosomal inhibitor

-

Antibodies for Western blotting (anti-LC3, anti-p62, and a loading control like anti-actin)

Procedure:

-

Culture HeLa cells and treat with this compound in the presence or absence of HCQ for 24 hours.

-

Lyse the cells and determine the protein concentration.

-

Perform SDS-PAGE and Western blotting for LC3 and p62.

-

Quantify the band intensities for LC3-II and p62. Autophagic flux is determined by the difference in the amount of LC3-II and p62 in the presence and absence of the lysosomal inhibitor. An increase in LC3-II and p62 levels upon HCQ treatment indicates a functional autophagic flux.

Conclusion

This compound is a valuable chemical tool for probing the biology of selective autophagy and serves as a foundational component for the development of AUTOTACs. Its ability to activate p62 and induce the degradation of target proteins opens up new avenues for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the potential of this compound and the broader AUTOTAC platform.

References

YTK-105: A Chemical Tool for Probing and Potentiating Autophagy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

YTK-105 is a novel small molecule that has emerged as a potent chemical tool for the investigation and induction of autophagy. By specifically targeting the ZZ domain of the p62/SQSTM1 autophagy receptor, this compound provides a direct mechanism to activate p62-dependent selective macroautophagy. This unique mode of action makes it an invaluable asset for researchers studying the intricacies of autophagic pathways and for professionals in drug development exploring new therapeutic strategies that leverage cellular degradation machinery. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and a visual representation of the signaling pathways it modulates.

Introduction to this compound and its Role in Autophagy

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. This process is tightly regulated and plays a critical role in maintaining cellular homeostasis. Dysregulation of autophagy has been implicated in a wide range of human diseases, including neurodegenerative disorders, cancer, and infectious diseases.

This compound is a ligand of the p62-ZZ domain, which is a critical component of the autophagy machinery.[1][2] The p62 protein (also known as Sequestosome-1 or SQSTM1) acts as a selective autophagy receptor, recognizing and binding to ubiquitinated cargo destined for degradation. This compound activates p62-dependent selective macroautophagy, making it a valuable tool for studying this pathway.[1][2] Furthermore, this compound is a key component of the AUTOphagy-TArgeting Chimera (AUTOTAC) platform, a chemical biology strategy for the targeted degradation of proteins via the autophagy-lysosome system.[3][4]

Mechanism of Action: this compound-Mediated Activation of p62

This compound functions by mimicking an N-terminal arginine (Nt-Arg), which is a natural ligand for the p62-ZZ domain. The binding of this compound to the ZZ domain of p62 induces a conformational change in the p62 protein. This activation leads to the self-oligomerization of p62, a crucial step for the sequestration of cargo and the formation of p62 bodies. These p62 bodies then interact with LC3-II on the phagophore membrane, thereby recruiting the autophagic machinery to the cargo for subsequent degradation within the autolysosome.

References

Methodological & Application

Application Notes and Protocols for YTK-105 in Cell Culture Experiments

Introduction

YTK-105 is a potent ligand for the ZZ domain of the p62/sequestosome-1 (SQSTM1) protein.[1][2][3][4] It functions as an activator of p62-dependent selective macroautophagy. This property makes this compound a valuable tool in the development of AUTOphagy-TArgeting Chimeras (AUTOTACs).[1][5] AUTOTACs are bifunctional molecules designed to induce the degradation of specific target proteins through the autophagy-lysosome system.[5][6] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study and induce selective autophagy.

Mechanism of Action

This compound mimics the binding of N-terminal arginine (Nt-Arg)-mimicking p62-ZZ ligands, which activates the otherwise dormant autophagy receptor p62.[5] Upon binding to the ZZ domain of p62, this compound induces the oligomerization of p62.[5][6] This oligomerization is a critical step for the recruitment of cargo and the formation of p62 bodies. These bodies are then recognized and engulfed by autophagosomes, which subsequently fuse with lysosomes to form autolysosomes, leading to the degradation of the enclosed cargo.[7] When incorporated into an AUTOTAC, this compound directs the chimera to the p62 protein, thereby linking a target protein to the autophagy machinery for degradation.

Signaling Pathway of this compound Induced Autophagy

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging degrader technologies engaging lysosomal pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for YTK-105 in AUTOTAC Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality and research tool. The AUTOTAC (AUTOphagy-TArgeting Chimera) technology offers a novel strategy for the selective degradation of target proteins by harnessing the cellular autophagy machinery. AUTOTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI) and a ligand that recruits the autophagy receptor protein p62/SQSTM1.[1][2][3]

YTK-105 is a ligand that specifically binds to the ZZ domain of p62.[4] By incorporating this compound into an AUTOTAC design, researchers can hijack the p62-dependent selective autophagy pathway to eliminate target proteins. This approach is particularly promising for the degradation of aggregation-prone proteins and other "undruggable" targets.[5][6][7]

These application notes provide a comprehensive guide for the utilization of this compound in the design and experimental validation of AUTOTACs.

Mechanism of Action

An AUTOTAC molecule containing this compound facilitates the degradation of a target protein through a multi-step process:

-

Ternary Complex Formation: The AUTOTAC simultaneously binds to the protein of interest (POI) via its target-binding ligand and to the ZZ domain of p62 via the this compound moiety, forming a POI-AUTOTAC-p62 ternary complex.[6]

-

p62 Oligomerization and Activation: The binding of the AUTOTAC to p62 induces its oligomerization and a conformational change. This activation exposes the LC3-interacting region (LIR) of p62.[6]

-

Autophagosome Recruitment: The exposed LIR of the activated p62 oligomers interacts with LC3 on the phagophore (the precursor to the autophagosome).[8][9]

-

Cargo Sequestration: The entire ternary complex, including the POI, is engulfed by the elongating phagophore, leading to the formation of a double-membraned autophagosome.

-

Lysosomal Degradation: The autophagosome then fuses with a lysosome to form an autolysosome. The acidic environment and hydrolytic enzymes within the lysosome degrade the autophagosomal contents, including the target protein.[6]

Data Presentation

The efficacy of AUTOTACs is typically evaluated by determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables summarize representative quantitative data for AUTOTACs utilizing a p62-binding moiety similar to this compound.

Table 1: In Vitro Degradation of Oncoproteins by AUTOTACs

| AUTOTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |

| Fumagillin-105 | METAP2 | U87-MG | ~100 | >80 | 24 | [6] |

| PHTPP-1304 | ERβ | ACHN | ~500 | >70 | 24 | [6] |

| VinclozolinM2-2204 | AR | LNCaP | ~2500 | >60 | 24 | [6] |

Table 2: In Vitro Degradation of Aggregation-Prone Proteins by AUTOTACs

| AUTOTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |

| PBA-1105 | Mutant Desmin | HEK293T | ~1000 | >50 | 24 | [6] |

| Anle138b-F105 | Mutant Desmin | HEK293T | ~1000 | >60 | 24 | [6] |

Experimental Protocols

Herein are detailed protocols for key experiments to validate the efficacy and mechanism of action of a this compound-based AUTOTAC.

Protocol 1: Evaluation of Target Protein Degradation by Western Blotting

This protocol is designed to quantify the degradation of the target protein in response to AUTOTAC treatment.

Materials:

-

Cell line expressing the protein of interest

-

This compound-based AUTOTAC

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

AUTOTAC Treatment: Prepare serial dilutions of the this compound-based AUTOTAC in cell culture medium. Treat the cells with varying concentrations of the AUTOTAC. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 24 hours).

-

Cell Lysis:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x.

-

Boil the samples at 95°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the primary antibody against the loading control.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the AUTOTAC concentration to determine the DC50 and Dmax values.

-

Protocol 2: Assessment of Autophagy Induction by Immunocytochemistry for p62 Puncta Formation

This protocol visualizes the formation of p62 puncta, an indicator of autophagy activation, in response to AUTOTAC treatment.

Materials:

-

Cells grown on glass coverslips

-

This compound-based AUTOTAC

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against p62

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with the this compound-based AUTOTAC at a concentration known to induce degradation for a specified time (e.g., 24 hours).

-

Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization:

-

Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate with blocking buffer for 1 hour at room temperature.

-

-

Antibody Staining:

-

Incubate with the primary anti-p62 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Nuclear Staining and Mounting:

-

Incubate with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images and quantify the number and intensity of p62 puncta per cell. An increase in p62 puncta indicates the induction of autophagy.

-

Protocol 3: Measurement of Autophagic Flux

This protocol determines whether the observed increase in autophagic markers is due to an induction of autophagy or a blockage of lysosomal degradation.

Materials:

-

Cells

-

This compound-based AUTOTAC

-

Lysosomal inhibitor (e.g., Hydroxychloroquine - HCQ, or Bafilomycin A1)

-

Materials for Western Blotting (as in Protocol 1) with an antibody against LC3.

Procedure:

-

Cell Treatment:

-

Seed cells in a 6-well plate.

-

Treat cells with the this compound-based AUTOTAC in the presence or absence of a lysosomal inhibitor (e.g., 10 µM HCQ for the last 4-6 hours of the AUTOTAC treatment).

-

Include controls for vehicle, AUTOTAC alone, and lysosomal inhibitor alone.

-

-

Cell Lysis and Western Blotting:

-

Follow the cell lysis, protein quantification, and western blotting procedures as described in Protocol 1.

-

Use a primary antibody that detects both LC3-I and LC3-II.

-

-

Analysis:

-

Quantify the band intensities for LC3-I and LC3-II.

-

An increase in the LC3-II/LC3-I ratio in the presence of the AUTOTAC compared to the control indicates an induction of autophagy.

-

A further increase in the LC3-II levels in the co-treatment group (AUTOTAC + lysosomal inhibitor) compared to the AUTOTAC-only group indicates a functional autophagic flux, confirming that the AUTOTAC is enhancing the entire autophagy process from initiation to lysosomal degradation.

-

Mandatory Visualization

Caption: AUTOTAC Signaling Pathway.

Caption: Experimental Workflow for AUTOTAC Validation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Methods to detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p62 links the autophagy pathway and the ubiqutin–proteasome system upon ubiquitinated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

YTK-105 Application Notes and Protocols for Optimal Autophagy Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

YTK-105 is a potent activator of selective macroautophagy, functioning as a ligand for the ZZ domain of the autophagy receptor p62/SQSTM1.[1][2] By binding to p62, this compound initiates the sequestration and degradation of specific cellular components via the autophagy-lysosome system. This mechanism is leveraged in the design of Autophagy-Targeting Chimeras (AUTOTACs), which are bifunctional molecules that link a target protein to the autophagy machinery for its degradation.[1][3] These application notes provide detailed protocols for determining the optimal concentration of this compound for inducing autophagy and for monitoring its effects on cellular processes.

Mechanism of Action

This compound activates the otherwise dormant autophagy receptor p62. This activation leads to the self-oligomerization of p62, forming complexes with target cargoes that are then sequestered for autophagic degradation.[3] This process enhances the overall autophagic flux, facilitating the clearance of targeted proteins or cellular components.[3]

Data Presentation: Quantitative Analysis of this compound Induced Autophagy

The following table summarizes the effective concentrations of this compound used in various cell lines to induce autophagy, as determined by key autophagy markers.

| Cell Line | This compound Concentration | Treatment Duration | Key Autophagy Markers | Observations | Reference |

| HeLa | 2.5 µM | 24 hours | Increased p62 and LC3 puncta formation, increased p62-LC3 co-localization. | Significant induction of autophagic flux. | [4][5] |

| U87-MG | 1 µM | 24 hours | Component of Fumagillin-105 AUTOTAC, leading to MetAP2 degradation. | Effective as an autophagy-targeting ligand in an AUTOTAC construct. | [4][6] |

| HEK293T | 1 µM | 24 hours | Component of Fumagillin-105 AUTOTAC, leading to MetAP2 degradation. | Demonstrates utility in targeted protein degradation via autophagy. | [4][6] |

Signaling Pathway

The signaling pathway for this compound-induced autophagy centers on the activation of p62 and the subsequent recruitment of the core autophagy machinery.

Caption: this compound activates p62, leading to cargo sequestration and autophagic degradation.

Experimental Protocols

Experimental Workflow for Assessing Autophagy Induction

Caption: Workflow for determining the optimal concentration of this compound for autophagy induction.

Protocol 1: Western Blotting for LC3-II and p62

This protocol is for determining the levels of the autophagy markers LC3-II and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[7][8]

Materials:

-

Cell culture reagents

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (12-15% for LC3, 10% for p62)

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-LC3, anti-p62, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency. Treat with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.[9]

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel.[9]

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the signal using an ECL substrate.

-

Analysis: Quantify band intensities and normalize to the loading control.

Protocol 2: Immunofluorescence for LC3 and p62 Puncta Formation

This method visualizes the subcellular localization of LC3 and p62. The formation of puncta (dots) indicates the recruitment of these proteins to autophagosomes.[10]

Materials:

-

Cells cultured on coverslips

-

This compound

-

4% paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies: anti-LC3, anti-p62

-

Fluorescently-labeled secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. Treat with various concentrations of this compound for 24 hours.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes.

-

Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour in the dark.

-

Staining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslips on microscope slides.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of LC3 and p62 puncta per cell.

Protocol 3: Autophagic Flux Assay

This assay measures the rate of autophagic degradation. It is performed by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine), which blocks the degradation of autophagosomes.[11] An accumulation of LC3-II in the presence of the inhibitor indicates an active autophagic flux.

Materials:

-

Same as for Western Blotting protocol

-

Lysosomal inhibitor (Bafilomycin A1 or Chloroquine)

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with the optimal concentration of this compound (determined from previous experiments) or a range of concentrations.

-

Inhibitor Treatment: In the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor to a subset of the wells.

-

Cell Lysis and Western Blotting: Proceed with the Western Blotting protocol as described above to determine LC3-II levels.

-

Analysis: Compare the LC3-II levels in cells treated with this compound alone to those co-treated with this compound and the lysosomal inhibitor. A greater accumulation of LC3-II in the co-treated samples indicates an increased autophagic flux.

Conclusion

These application notes provide a framework for researchers to determine the optimal concentration of this compound for inducing autophagy in their specific experimental system. By employing the detailed protocols for Western blotting, immunofluorescence, and autophagic flux assays, scientists can effectively monitor and quantify the effects of this compound on autophagy. This will be invaluable for studies in basic research and for the development of novel therapeutics based on targeted protein degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeted protein degradation via the autophagy-lysosome system: AUTOTAC (AUTOphagy-TArgeting Chimera) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]

- 8. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

YTK-105 Application Notes and Protocols for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of YTK-105, a potent ligand of the p62/SQSTM1 ZZ domain, and its application in the development of Autophagy-Targeting Chimeras (AUTOTACs) for the targeted degradation of intracellular proteins. This document outlines the mechanism of action, experimental protocols, and quantitative data related to the treatment duration of this compound-based AUTOTACs.

Introduction

This compound is a key chemical tool in the field of targeted protein degradation. It functions as an autophagy-targeting ligand, specifically engaging the ZZ domain of the p62/SQSTM1 protein.[1] p62 is a crucial autophagy receptor that recognizes and sequesters ubiquitinated cargo for degradation via the autophagy-lysosome pathway. By binding to p62, this compound can activate p62-dependent selective macroautophagy.[1]

This property of this compound is harnessed in AUTOTAC technology. AUTOTACs are heterobifunctional molecules that consist of a target-binding ligand (TBL) connected via a linker to an autophagy-targeting ligand (ATL), such as a this compound derivative. This dual-binding capability allows AUTOTACs to bring a protein of interest (POI) into proximity with p62, leading to the POI's engulfment by autophagosomes and subsequent degradation in lysosomes.

Mechanism of Action

The mechanism of action of this compound-based AUTOTACs involves the hijacking of the cellular autophagy machinery for the selective degradation of a target protein. The process can be summarized in the following steps:

-

Binding to Target Protein: The TBL moiety of the AUTOTAC binds to the specific POI.

-

Engagement of p62: The this compound-derived ATL moiety of the AUTOTAC binds to the ZZ domain of p62.

-

Ternary Complex Formation: The simultaneous binding of the AUTOTAC to both the POI and p62 results in the formation of a ternary POI-AUTOTAC-p62 complex.

-

p62 Oligomerization and Cargo Sequestration: The recruitment of the POI to p62 induces the oligomerization of p62, forming p62 bodies that sequester the target protein.

-

Autophagosome Formation: The p62 bodies, laden with the target protein, are recognized by the autophagic machinery, leading to their encapsulation within double-membraned vesicles called autophagosomes.

-

Lysosomal Degradation: The autophagosomes fuse with lysosomes to form autolysosomes, where the acidic environment and lysosomal hydrolases degrade the autophagosome's contents, including the target protein.

This process is independent of the ubiquitin-proteasome system, offering an alternative strategy for degrading proteins, including those that are considered "undruggable" by traditional small molecule inhibitors.

Quantitative Data on Protein Degradation

The efficacy of this compound-based AUTOTACs is dependent on several factors, including the choice of TBL, the linker length, the specific AUTOTAC concentration, and the treatment duration. The following table summarizes quantitative data on protein degradation from published studies using various this compound-based AUTOTACs.

| AUTOTAC | Target Protein | Cell Line | Concentration (µM) | Treatment Duration (hours) | Degradation (%) | Notes |

| Fumagillin-105 | MetAP-2 | HEK293T | 1 | 24 | ~75% | This compound alone did not induce degradation. |

| Fumagillin-105 | MetAP-2 | U87-MG | 1 | 24 | ~60% | Degradation was concentration-dependent. |

| PHTPP-1304 | ERβ | MCF7 | 1 | 24 | ~80% | This compound derivative-containing AUTOTAC. |

| VinclozolinM2-2204 | AR | LNCaP | 1 | 24 | ~70% | This compound derivative-containing AUTOTAC. |

| PBA-1105 | TauP301L | SH-SY5Y | 0.1 | 3 | Significant | Degradation observed at early time points. |

| PBA-1105 | TauP301L | SH-SY5Y | 0.1 | 6 | Increased | Continued degradation over time. |

| PBA-1105 | TauP301L | SH-SY5Y | 0.1 | 12 | Substantial | Further increase in degradation. |

| PBA-1105 | TauP301L | SH-SY5Y | 0.1 | 24 | Maximal | Near-complete degradation observed. |

Note: The degradation percentages are estimated from densitometry analysis of Western blots from the cited literature and are for comparative purposes. Actual results may vary.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound-based AUTOTACs.

Protocol 1: Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in the levels of a target protein following treatment with a this compound-based AUTOTAC.

Materials:

-

Cell culture reagents

-

This compound-based AUTOTAC

-

DMSO (vehicle control)

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.

-

Allow cells to adhere overnight.

-

Treat cells with the desired concentrations of the this compound-based AUTOTAC or DMSO for the indicated time points (e.g., 3, 6, 12, 24 hours).

-

-

Cell Lysis:

-

Aspirate the media and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Repeat the immunoblotting process for the loading control antibody.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Protocol 2: Immunocytochemistry for Autophagy Flux

This protocol is used to visualize and quantify the formation of autophagosomes and confirm the induction of autophagy by a this compound-based AUTOTAC.

Materials:

-

Cells cultured on glass coverslips

-

This compound-based AUTOTAC

-

Autophagy inhibitor (e.g., Hydroxychloroquine (HCQ) or Bafilomycin A1)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody against LC3B

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Antifade mounting medium

-

Fluorescence or confocal microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells on sterile glass coverslips in a 12-well plate.

-

Treat cells with the this compound-based AUTOTAC. In a parallel set of wells, co-treat with the AUTOTAC and an autophagy inhibitor (e.g., 10 µM HCQ for the entire treatment duration or 100 nM Bafilomycin A1 for the last 4-6 hours). This will allow for the assessment of autophagic flux.

-

-

Fixation and Permeabilization:

-

Wash cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Immunostaining:

-